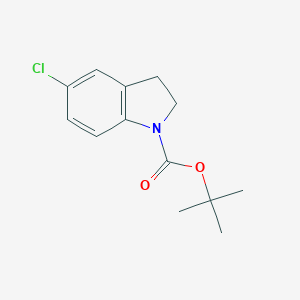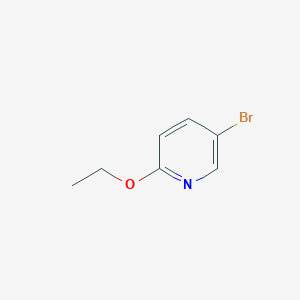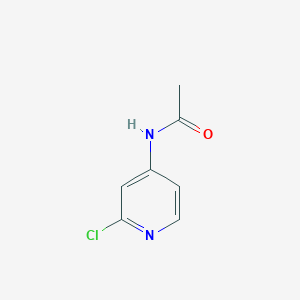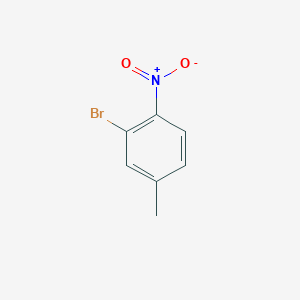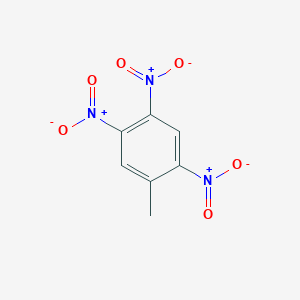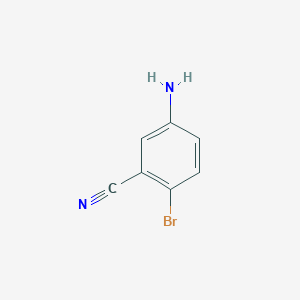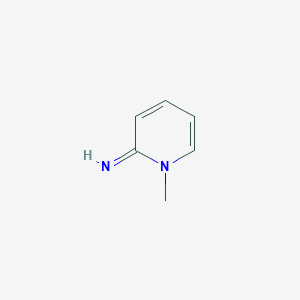![molecular formula C14H10S2 B189651 2-[3-(2-Thienyl)phenyl]thiophene CAS No. 104500-00-7](/img/structure/B189651.png)
2-[3-(2-Thienyl)phenyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Thienyl)phenyl]thiophene, also known as TPT, is a heterocyclic compound that has gained significant attention in the field of materials science and organic electronics. TPT is a member of the thiophene family, which are commonly used as building blocks for organic semiconductors due to their excellent electrical and optical properties. In
科学研究应用
2-[3-(2-Thienyl)phenyl]thiophene has been extensively studied for its potential applications in organic electronics, including organic solar cells, organic field-effect transistors, and organic light-emitting diodes. 2-[3-(2-Thienyl)phenyl]thiophene exhibits excellent charge transport properties, high thermal stability, and good solubility, making it a promising candidate for use in these applications.
作用机制
The mechanism of action of 2-[3-(2-Thienyl)phenyl]thiophene in organic electronics is based on its ability to act as a semiconducting material. When 2-[3-(2-Thienyl)phenyl]thiophene is used as a component in an organic electronic device, it can transport electrons or holes, depending on its doping level. The transport of these charge carriers is crucial for the functioning of the device, and 2-[3-(2-Thienyl)phenyl]thiophene's high charge mobility makes it an attractive material for use in these applications.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-[3-(2-Thienyl)phenyl]thiophene, as it is primarily used in the field of organic electronics. However, some studies have shown that 2-[3-(2-Thienyl)phenyl]thiophene has low toxicity, making it a safe material for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of using 2-[3-(2-Thienyl)phenyl]thiophene in laboratory experiments is its high solubility in common organic solvents, which makes it easy to handle and process. Additionally, 2-[3-(2-Thienyl)phenyl]thiophene exhibits excellent thermal stability, allowing it to be used in high-temperature experiments. However, one of the limitations of 2-[3-(2-Thienyl)phenyl]thiophene is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several potential future directions for research on 2-[3-(2-Thienyl)phenyl]thiophene. One area of interest is the development of new synthesis methods that can produce 2-[3-(2-Thienyl)phenyl]thiophene in higher yields and at a lower cost. Additionally, researchers may explore the use of 2-[3-(2-Thienyl)phenyl]thiophene in other applications, such as sensors and actuators. Finally, the development of new 2-[3-(2-Thienyl)phenyl]thiophene-based materials with improved properties could lead to the creation of more efficient and cost-effective organic electronic devices.
合成方法
The synthesis of 2-[3-(2-Thienyl)phenyl]thiophene can be achieved through various methods, including Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki-Miyaura coupling is the most commonly used method due to its high yield and mild reaction conditions. In this method, the reaction between 2-bromo-3-thiophenylphenylboronic acid and 2-iodothiophene is catalyzed by a palladium catalyst in the presence of a base.
属性
IUPAC Name |
2-(3-thiophen-2-ylphenyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S2/c1-4-11(13-6-2-8-15-13)10-12(5-1)14-7-3-9-16-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVULCSJXKELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146512 |
Source


|
| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104500-00-7 |
Source


|
| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104500007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





